molecular formula C17H17ClO B3023891 4'-Chloro-3-(3,5-dimethylphenyl)propiophenone CAS No. 898780-56-8

4'-Chloro-3-(3,5-dimethylphenyl)propiophenone

Cat. No.: B3023891
CAS No.: 898780-56-8
M. Wt: 272.8 g/mol
InChI Key: OVCYONKMUSSWNF-UHFFFAOYSA-N
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Description

4'-Chloro-3-(3,5-dimethylphenyl)propiophenone is a useful research compound. Its molecular formula is C17H17ClO and its molecular weight is 272.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Advanced Oxidation Processes for Degradation

Research has highlighted the potential of advanced oxidation processes (AOPs) for the degradation of chlorophenols, including compounds structurally related to 4'-Chloro-3-(3,5-dimethylphenyl)propiophenone. One study demonstrates the use of UV and UV/persulfate processes to degrade 4-Chloro-3,5-dimethylphenol (PCMX), a compound with similar structural characteristics, in water. This study reveals the effectiveness of these processes in breaking down PCMX, highlighting the potential of AOPs in treating water contaminated with chlorophenols and similar compounds (Wei Li et al., 2020).

Photocatalytic Degradation in Environmental Matrices

Another study explores the photocatalytic degradation of various chlorophenols, including 4-chloro-3,5-dimethylphenol (CDMP), in simulated soil washing wastes. The research shows how the degradation kinetics correlate with the pollutants-micelle binding, suggesting that photocatalytic processes can be effectively used to remove such compounds from environmental matrices (M. Davezza et al., 2013).

Sonochemical Degradation for Environmental Remediation

Sonochemical degradation has been investigated as a method to mineralize aromatic organic pollutants, including chlorophenols. This method shows promise in degrading such compounds efficiently, indicating its potential for environmental remediation of water contaminated with chlorophenol derivatives (S. Goskonda et al., 2002).

Synthesis of Functionalized Compounds

Research into the synthesis of functionalized compounds using 4-chloro-3,5-dimethylphenol as a starting material has been reported. One study describes the efficient synthesis of functionalized 2-oxo-2H-chromenes, demonstrating the chemical versatility and potential applications of chlorophenols in organic synthesis (I. Yavari et al., 2004).

Environmental and Biological Impact Studies

The impact of phenolic compounds on microbial dehydrogenase activity has been studied, providing insights into the environmental and biological effects of chlorophenols and similar compounds. This research helps understand the toxicity of these compounds in wastewater treatment systems (C. O. Nweke et al., 2010).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-12-9-13(2)11-14(10-12)3-8-17(19)15-4-6-16(18)7-5-15/h4-7,9-11H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCYONKMUSSWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644893
Record name 1-(4-Chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-56-8
Record name 1-Propanone, 1-(4-chlorophenyl)-3-(3,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.